molecular formula C12H16N2O4S B4307441 N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide

N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide

Cat. No. B4307441
M. Wt: 284.33 g/mol
InChI Key: GBVBKVXKTRWFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide, also known as HTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HTA belongs to the class of compounds known as thiazolidinones, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide in lab experiments is that it has been extensively studied and its biological activities are well-characterized. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its effects in animal models of cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties.

Scientific Research Applications

N-{3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}acetamide has been studied for its potential therapeutic applications in various areas of medicine, such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

N-[3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(15)13-9-3-2-4-10(5-9)14-11-6-19(17,18)7-12(11)16/h2-5,11-12,14,16H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVBKVXKTRWFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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